molecular formula C15H15ClO B14521914 2-Chloro-4-(2-phenylpropan-2-yl)phenol CAS No. 62846-39-3

2-Chloro-4-(2-phenylpropan-2-yl)phenol

Cat. No.: B14521914
CAS No.: 62846-39-3
M. Wt: 246.73 g/mol
InChI Key: AZWABZDQHDYHGK-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-phenylpropan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom and a 2-phenylpropan-2-yl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-phenylpropan-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a chlorine atom is introduced to the phenol ring. This reaction typically requires the presence of a strong base and a suitable solvent .

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form 2-phenyl-2-propanol, which can then be chlorinated to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as chlorination, purification, and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-Chloro-4-(2-phenylpropan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-phenylpropan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-phenylpropan-2-yl)phenol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

2-chloro-4-(2-phenylpropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c1-15(2,11-6-4-3-5-7-11)12-8-9-14(17)13(16)10-12/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWABZDQHDYHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521124
Record name 2-Chloro-4-(2-phenylpropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62846-39-3
Record name 2-Chloro-4-(2-phenylpropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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